molecular formula C34H34O6 B11546892 Biphenyl-4,4'-diyl bis(4-butoxybenzoate)

Biphenyl-4,4'-diyl bis(4-butoxybenzoate)

Cat. No. B11546892
M. Wt: 538.6 g/mol
InChI Key: MTAZUBLBIWYZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4,4’-diyl bis(4-butoxybenzoate) is an organic compound that consists of a biphenyl core with two 4-butoxybenzoate groups attached at the 4,4’ positions. This compound is part of the biphenyl derivatives family, which are known for their wide range of applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4,4’-diyl bis(4-butoxybenzoate) typically involves the esterification of biphenyl-4,4’-diyl bis(4-hydroxybenzoate) with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to butoxy groups. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of biphenyl-4,4’-diyl bis(4-butoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4,4’-diyl bis(4-butoxybenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Biphenyl-4,4’-diyl bis(4-butoxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of biphenyl-4,4’-diyl bis(4-butoxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-diyl bis(4-hydroxybenzoate): A precursor to biphenyl-4,4’-diyl bis(4-butoxybenzoate) with hydroxyl groups instead of butoxy groups.

    Biphenyl-4,4’-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups instead of butoxy groups.

    Biphenyl-4,4’-diyl bis(4-ethoxybenzoate): Similar structure but with ethoxy groups instead of butoxy groups.

Uniqueness

Biphenyl-4,4’-diyl bis(4-butoxybenzoate) is unique due to its specific butoxy substituents, which can influence its physical and chemical properties. These substituents can affect the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in materials science and pharmaceuticals.

properties

Molecular Formula

C34H34O6

Molecular Weight

538.6 g/mol

IUPAC Name

[4-[4-(4-butoxybenzoyl)oxyphenyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C34H34O6/c1-3-5-23-37-29-15-11-27(12-16-29)33(35)39-31-19-7-25(8-20-31)26-9-21-32(22-10-26)40-34(36)28-13-17-30(18-14-28)38-24-6-4-2/h7-22H,3-6,23-24H2,1-2H3

InChI Key

MTAZUBLBIWYZOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.